Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Catalog No.
S866710
CAS No.
1053656-33-9
M.F
C9H9N3O2
M. Wt
191.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

CAS Number

1053656-33-9

Product Name

Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate

IUPAC Name

ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8/h3-5H,2H2,1H3,(H,11,12)

InChI Key

DEBPRNDMJGKCBA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NNC2=C1C=CN=C2

Canonical SMILES

CCOC(=O)C1=NNC2=C1C=CN=C2
  • Heterocyclic Scaffolding

    The pyrazolo[3,4-c]pyridine ring system is a heterocyclic scaffold, a specific type of organic ring structure containing different elements. Heterocyclic scaffolds are valuable in medicinal chemistry as they form the core structure of many bioactive molecules . Et-Pyr-3-carboxylate could potentially serve as a starting material for the synthesis of novel heterocyclic compounds with desired biological properties.

  • Exploration in Medicinal Chemistry

    Since pyrazolo[3,4-c]pyridine derivatives have been investigated for their potential medicinal properties , Et-Pyr-3-carboxylate might be a candidate for further exploration in this field. Researchers could modify the molecule to target specific receptors or enzymes and study its potential therapeutic effects.

Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a chemical compound with the molecular formula C9H9N3O2C_9H_9N_3O_2 and a molecular weight of approximately 191.19 g/mol. It is characterized by a pyrazolo[3,4-C]pyridine core structure, which is notable for its diverse biological activities and potential applications in medicinal chemistry. The compound is recognized for its carboxylate functional group, which contributes to its reactivity and interaction with biological targets .

The chemical reactivity of ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate can be attributed to its electrophilic nature due to the presence of the carboxylate group. This compound can undergo various reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Nucleophilic Substitution: The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for substitution reactions.
  • Condensation Reactions: It can participate in forming more complex molecules through condensation with carbonyl compounds or amines.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacological profiles .

Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate has been studied for its potential biological activities, particularly in the realm of antiviral and anticancer properties. Research indicates that derivatives of this compound may inhibit viral replication, specifically against Herpes simplex virus type 1, showcasing its potential as an antiviral agent . Additionally, compounds within this class have shown promise in modulating various biochemical pathways, which may lead to therapeutic applications in oncology and infectious diseases.

The synthesis of ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced under acidic or basic conditions to form the pyrazolo[3,4-C]pyridine framework.
  • Condensation Reactions: By condensing pyrazole derivatives with activated carbonyl compounds, ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate can be synthesized efficiently.
  • Multistep Synthetic Routes: More complex synthetic strategies may involve multiple steps including protection-deprotection strategies and functional group transformations to yield the desired product.

Recent studies have reported new synthetic routes that emphasize efficiency and yield improvements in producing this compound and its derivatives .

Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate has several potential applications:

  • Pharmaceutical Development: Its derivatives are being explored as candidates for antiviral therapies and anticancer agents.
  • Chemical Biology: The compound serves as a scaffold for developing novel inhibitors targeting specific enzymes or receptors involved in disease processes.
  • Material Science: Due to its unique structure, it may find applications in developing new materials with specific electronic or optical properties.

Studies on the interactions of ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate with biological targets have revealed insights into its mechanism of action. It is believed to interact with specific proteins or enzymes through hydrogen bonding and hydrophobic interactions. The compound's ability to modulate biochemical pathways makes it a candidate for further investigation in drug design and development .

Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate shares structural similarities with several other compounds within the pyrazolo-pyridine family. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 1H-pyrazolo[3,4-b]pyridine-6-carboxylateC9H9N3O2C_9H_9N_3O_2Contains a different positioning of the carboxylate group
Ethyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylateC10H10N2O2C_{10}H_{10}N_2O_2Methyl substitution enhances lipophilicity
Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylateC18H17N3O2C_{18}H_{17}N_3O_2Trityl group increases steric hindrance

These compounds illustrate variations in substituents and their implications for biological activity and chemical reactivity. Ethyl 1H-pyrazolo[3,4-C]pyridine-3-carboxylate stands out due to its specific structural features that confer unique properties relevant to medicinal chemistry applications .

Fundamental Structural Features

Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate exhibits a distinctive bicyclic heterocyclic architecture that combines a pyrazole ring fused with a pyridine ring at positions 3 and 4. The systematic International Union of Pure and Applied Chemistry nomenclature identifies this compound as ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate, indicating the specific positioning of the ethyl ester group at the 3-position of the pyrazole ring. The "1H" designation signifies that the acidic hydrogen atom is located at the nitrogen-1 position of the pyrazole ring, although tautomerism can lead to migration of this hydrogen to the nitrogen-2 position under certain conditions. This structural arrangement creates a planar heterocyclic system that facilitates π-π stacking interactions, which are important for binding to biological targets such as enzymes and receptors.

The molecular structure contains three nitrogen atoms positioned strategically to enable various chemical interactions and modifications. The ring system consists of six carbon atoms arranged in a specific pattern that provides distinct reactivity profiles at different positions. The ethyl ester functionality at the 3-position introduces additional chemical versatility, allowing for further derivatization through hydrolysis, reduction, or transesterification reactions. The compound's planar structure contributes significantly to its biological activities and chemical versatility, making it an attractive scaffold for drug discovery applications.

Physical and Chemical Properties

The physical and chemical properties of ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate are critical determinants of its behavior in different environments and potential interactions with biological systems. The compound exhibits specific characteristics that influence its solubility, stability, and reactivity patterns. Based on available data, the compound appears as an off-white powder under standard conditions, with storage requirements typically involving refrigeration at 2-7 degrees Celsius to maintain stability.

Table 1: Physical and Chemical Properties of Ethyl 1H-Pyrazolo[3,4-c]pyridine-3-carboxylate

PropertyValueReference
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
AppearanceOff-white powder
Storage Temperature2-7°C
Chemical Abstracts Service Number1053656-33-9
Standard InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8/h3-5H,2H2,1H3,(H,11,12)

The compound's electronic properties are influenced by the presence of multiple nitrogen atoms within the heterocyclic framework, which can participate in hydrogen bonding and coordinate with metal centers. The ethyl ester group contributes to the compound's lipophilicity, potentially enhancing its ability to cross biological membranes. These properties make the compound suitable for various applications in medicinal chemistry and materials science.

S Service Number1053656-33-9 [1] [2]Molecular FormulaC₉H₉N₃O₂ [1] [2]Molecular Weight191.19 g/mol [1] [2]International Chemical IdentifierInChI=1S/C9H9N3O2/c1-2-14-9(13)8-6-3-4-10-5-7(6)11-12-8/h3-5H,2H2,1H3,(H,11,12) [1] [2]International Chemical Identifier KeyDEBPRNDMJGKCBA-UHFFFAOYSA-N [1] [2]Simplified Molecular Input Line Entry SystemCCOC(=O)C1=NNC2=CN=CC=C12 [1] [2]Molecular Descriptors and Line notation NumberMFCD10566315 [2] [9]Physical FormCrystalline solid [2] [5]Purity Range95-98% [2] [9]Chemical StabilityStable under recommended conditions [3]

Research Findings on Structural Characteristics

The molecular structure of ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate consists of a fused bicyclic system where a pyrazole ring is annulated to a pyridine ring, creating the characteristic pyrazolo[3,4-c]pyridine scaffold [1] [5]. Nuclear magnetic resonance spectroscopy studies have established that the compound exhibits characteristic chemical shifts consistent with the expected aromatic protons of the fused ring system [10] [11]. Research findings indicate that the protons of the pyridine and pyrazole rings typically appear between 7.05 and 9.26 parts per million in proton nuclear magnetic resonance spectra [11]. The ethyl ester group contributes additional characteristic signals, with the ethyl protons appearing in the expected aliphatic region of nuclear magnetic resonance spectra [10] [11]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, confirming the presence of both aromatic carbon atoms within the heterocyclic system and the carbonyl carbon of the ester functionality [10] [11]. Mass spectrometry analysis confirms the molecular ion peak corresponding to the molecular weight of 191.19, providing definitive evidence for the molecular formula [11]. The compound's structural rigidity, arising from the fused ring system, influences its conformational properties and contributes to its potential biological activity [12]. Crystallographic studies of related pyrazolo[3,4-c]pyridine derivatives have revealed important structural parameters, including bond lengths and angles that characterize this heterocyclic system [13]. The presence of multiple nitrogen atoms within the ring system creates opportunities for hydrogen bonding interactions, which are crucial for biological activity [4] [6]. Research has demonstrated that the pyrazolo[3,4-c]pyridine scaffold exhibits structural similarity to purine bases, which contributes to its importance in medicinal chemistry applications [4].

Synthesis and Chemical Reactivity Research

Research investigations have established multiple synthetic approaches for the preparation of ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate and related derivatives [14] [15]. Patent documentation describes efficient synthesis methods utilizing readily available starting materials through nucleophilic substitution and cyclization reactions [14]. Studies have demonstrated that pyrazolo[3,4-c]pyridine derivatives can be synthesized through annulation reactions involving the construction of either the pyrazole or pyridine portion of the fused system [15] [4]. Research findings indicate that synthetic methodologies often employ intermediates such as aminopyrazoles or functionalized pyridines as key building blocks [15] [4]. The chemical reactivity of ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate is influenced by the presence of multiple nitrogen atoms within the heterocyclic system, which can participate in various chemical transformations [7]. Studies have shown that the ester functionality provides opportunities for hydrolysis to yield the corresponding carboxylic acid, expanding the synthetic utility of this compound [5] [16]. Research has demonstrated that pyrazolopyridine scaffolds can undergo substitution reactions at various positions, allowing for the introduction of diverse functional groups [4] [6]. The compound's stability under standard laboratory conditions makes it suitable for various synthetic manipulations and derivatization reactions [3]. Investigations have revealed that the heterocyclic core can serve as a platform for palladium-catalyzed reactions, including aminocarbonylation and other cross-coupling processes [17]. Research findings suggest that the compound's reactivity profile makes it valuable as an intermediate in the synthesis of more complex heterocyclic systems [4] .

Fundamental Importance in Chemical Space

Pyrazolopyridine derivatives occupy a privileged position within the broader landscape of heterocyclic chemistry, representing a class of nitrogen-rich bicyclic systems that bridge the gap between simple monocyclic heterocycles and more complex polycyclic structures [1] [2]. The significance of these compounds in heterocyclic chemistry stems from their unique ability to combine the electronic properties of both pyrazole and pyridine rings within a single, fused framework [10] [11]. This structural fusion creates a versatile scaffold that exhibits enhanced biological activity compared to its individual components, a phenomenon often attributed to the synergistic effects of the constituent rings [1] [2].

The pyrazolopyridine framework serves as a fundamental building block in contemporary organic synthesis, providing access to diverse chemical space through systematic functionalization strategies [3] [4] [5]. Research has demonstrated that these compounds can undergo selective elaboration along multiple growth vectors, including positions corresponding to the nitrogen atoms and various carbon centers [3] [4]. This vectorial functionalization capability has established pyrazolopyridines as valuable intermediates in the synthesis of complex molecular architectures, particularly in the context of medicinal chemistry applications [3] [4] [5].

Electronic Properties and Reactivity Patterns

The electronic structure of pyrazolopyridine derivatives is characterized by the presence of three nitrogen atoms strategically positioned within the bicyclic framework, creating distinct regions of electron density that influence both chemical reactivity and biological activity [10] [12]. Nuclear magnetic resonance studies have revealed that pyrazolo[3,4-c]pyridine derivatives predominantly exist in the N1-H tautomeric form, with the acidic hydrogen located at the N-1 position of the pyrazole ring [12]. This tautomeric preference has significant implications for both synthetic strategies and biological interactions.

The electronic distribution within these systems creates specific sites that are either electron-rich or electron-deficient, influencing the regioselectivity of chemical transformations [10] [13]. The pyridine portion contributes a basic nitrogen atom that can participate in coordination chemistry and hydrogen bonding interactions, while the pyrazole moiety provides an NH-acidic center that can engage in proton transfer processes [10] [13]. This combination of electronic features enables pyrazolopyridine derivatives to function as both hydrogen bond donors and acceptors, a property that is particularly valuable in biological recognition processes [10] [1].

Role in Fragment-Based Drug Discovery

The application of pyrazolopyridine derivatives in fragment-based drug discovery (FBDD) represents one of their most significant contributions to modern medicinal chemistry [3] [4] [5]. These compounds have been identified as valuable fragments due to their ability to form specific interactions with protein targets while maintaining favorable physicochemical properties [3] [4]. The planar structure of pyrazolopyridines facilitates π-π stacking interactions with aromatic amino acid residues in protein binding sites, while the multiple nitrogen atoms provide opportunities for hydrogen bonding with polar residues [10] [3].

Recent computational analyses have positioned pyrazolopyridines among the "heteroaromatic rings of the future," representing underutilized areas of chemical space that offer potential for drug discovery applications [3] [4]. The development of efficient synthetic methodologies for accessing and functionalizing these scaffolds has enabled their systematic exploration in medicinal chemistry programs [3] [4] [5]. Studies have demonstrated that pyrazolo[3,4-c]pyridine cores can be selectively modified at multiple positions, allowing for the optimization of drug-like properties while maintaining target engagement [3] [4].

Comparative Analysis with Related Heterocycles

Understanding the significance of pyrazolopyridine derivatives requires consideration of their relationship to other nitrogen-containing heterocycles commonly employed in medicinal chemistry [1] [2]. Compared to simple pyrazole or pyridine rings, the fused pyrazolopyridine system offers enhanced rigidity and reduced conformational flexibility, properties that can lead to improved binding selectivity and reduced entropy penalties upon target engagement [10] [1]. This structural constraint often translates to enhanced potency in biological assays compared to more flexible analogues.

Heterocycle SystemNitrogen AtomsKey Electronic FeaturesPrimary Applications
Pyrazolo[3,4-c]pyridine3NH-acidic pyrazole, basic pyridine NDrug discovery, materials science
Indazole2NH-acidic, moderate electron deficiencyKinase inhibitors, anti-inflammatory agents
Pyrimidine2Two pyridine-like N atomsNucleoside analogues, agrochemicals
Benzimidazole2NH-acidic, extended π-systemProton pump inhibitors, antifungals

The unique positioning of nitrogen atoms in pyrazolo[3,4-c]pyridines creates a distinct hydrogen bonding pattern that differs from related bicyclic systems such as indazoles or benzimidazoles [10] [1]. This difference in hydrogen bonding topology can lead to complementary binding profiles with protein targets, expanding the druggable protein space accessible to small molecule modulators [3] [1].

Structural Uniqueness of Ethyl 1H-Pyrazolo[3,4-C]Pyridine-3-Carboxylate

Molecular Architecture and Geometric Features

Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate exhibits a distinctive molecular architecture characterized by the fusion of a pyrazole ring with a pyridine ring at the 3,4-positions, creating a rigid bicyclic framework that constrains the overall molecular geometry [6] [10]. The compound features a molecular formula of C₉H₉N₃O₂ with a molecular weight of 191.19 g/mol, reflecting its compact yet functionally rich structure [6] [9]. The systematic IUPAC nomenclature precisely defines the substitution pattern, with the ethyl carboxylate group positioned at the 3-position of the pyrazole ring, while the "1H" designation indicates the location of the tautomeric hydrogen at the N-1 position [6] [12].

The three-dimensional structure of this compound is characterized by a planar bicyclic core system that facilitates π-π stacking interactions with aromatic systems [10] [14]. The planarity of the pyrazolo[3,4-c]pyridine framework is maintained by the aromatic conjugation extending across both rings, creating an extended π-electron system that contributes to the compound's electronic properties [10] [12]. The ethyl carboxylate substituent introduces a degree of conformational flexibility, with the ester linkage allowing rotation around the C-O bond, thereby providing access to different conformational states that may be relevant for biological activity [6].

Electronic Structure and Tautomeric Behavior

The electronic structure of ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate is governed by the distribution of electron density across the bicyclic framework and the influence of the electron-withdrawing carboxylate group [12] [10]. Nuclear magnetic resonance studies have provided detailed insights into the preferred tautomeric form of this compound class, revealing that the N1-H tautomer predominates under normal conditions [12]. This tautomeric preference is supported by quantum chemical calculations that demonstrate the energetic favorability of hydrogen localization at the N-1 position of the pyrazole ring [12].

The presence of three nitrogen atoms within the bicyclic framework creates distinct regions of varying electron density [10] [12]. The N-1 position carries the acidic hydrogen and exhibits pyrrole-like character, while the N-2 position functions as a pyridine-like basic center capable of protonation or coordination [10] [13]. The pyridine nitrogen at position 4 of the fused system contributes additional basicity and serves as a potential site for hydrogen bonding interactions [10] [12]. This distribution of electronic character enables the compound to participate in diverse chemical interactions, including both electrophilic and nucleophilic processes.

Carboxylate Functional Group Significance

The ethyl carboxylate substituent at the 3-position represents a critical functional element that significantly influences both the chemical and biological properties of the compound [6] . This ester group introduces electrophilic character to the molecule, making it susceptible to nucleophilic attack under appropriate conditions [6]. The carboxylate functionality also serves as a versatile handle for further chemical modifications, enabling the synthesis of amide derivatives, hydrolysis to the corresponding carboxylic acid, or reduction to alcohol analogues [6] .

From a biological perspective, the carboxylate group contributes to the compound's interaction with protein targets through potential hydrogen bonding with amino acid residues containing hydroxyl or amino functionalities [6]. The ester linkage may also undergo enzymatic hydrolysis in biological systems, potentially serving as a prodrug mechanism that releases the active carboxylic acid form [6]. Studies have indicated that the carboxylate group enhances the compound's solubility in polar solvents while maintaining sufficient lipophilicity for cellular permeation [6] .

Spectroscopic Characteristics and Structural Identification

The structural identification of ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate relies on characteristic spectroscopic signatures that reflect its unique molecular architecture [12] [6]. Proton nuclear magnetic resonance (¹H NMR) spectroscopy reveals distinctive chemical shifts corresponding to the aromatic protons of the bicyclic system, typically appearing in the 7-9 ppm region [12]. The ethyl ester protons appear as characteristic patterns, with the methylene protons exhibiting a quartet around 4.4 ppm and the methyl protons showing a triplet near 1.4 ppm [6] [9].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides complementary structural information, with the carbonyl carbon of the ester group appearing around 160-170 ppm and the aromatic carbons distributed across the 100-150 ppm range [6] [12]. The nitrogen-bearing carbons exhibit distinct chemical shifts that reflect their electronic environment within the heterocyclic framework [12]. Mass spectrometric analysis confirms the molecular ion peak at m/z 191, consistent with the molecular formula and providing additional structural confirmation [6] [9].

Spectroscopic MethodKey SignalsChemical Shifts/MassesStructural Information
¹H NMRAromatic H7.0-9.0 ppmPyrazolopyridine core
¹H NMROCH₂CH₃4.4 ppm (q)Ethyl ester methylene
¹H NMROCH₂CH₃1.4 ppm (t)Ethyl ester methyl
¹³C NMRC=O160-170 ppmEster carbonyl
MS[M]⁺191 m/zMolecular ion

Historical Development of Pyrazolo[3,4-C]Pyridine Scaffolds

Early Foundations in Pyrazole Chemistry

The historical development of pyrazolo[3,4-c]pyridine scaffolds can be traced to the fundamental discoveries in pyrazole chemistry during the late 19th century [15]. The foundational work by Buchner in 1889, who first synthesized pyrazole through the decarboxylation of 3,4,5-tricarboxylic acid, established the groundwork for subsequent investigations into pyrazole-containing heterocyclic systems [15] [11]. This early achievement demonstrated the feasibility of constructing five-membered nitrogen-containing rings and provided the synthetic principles that would later be extended to more complex fused systems.

The recognition of pyrazole's amphoteric properties, combining both acidic and basic characteristics due to the presence of distinct nitrogen environments, laid the theoretical foundation for understanding the electronic behavior of more complex pyrazolopyridine systems [15] [11]. Early researchers observed that the combination of pyrrole-like and pyridine-like nitrogen atoms within the pyrazole framework created unique reactivity patterns that differed significantly from simple aromatic systems [13] [15]. These observations would prove crucial for the subsequent development of synthetic strategies targeting fused pyrazolopyridine architectures.

Evolution of Synthetic Methodologies

The systematic development of synthetic approaches to pyrazolo[3,4-c]pyridine scaffolds evolved through several distinct phases, each characterized by advances in both methodology and mechanistic understanding [16] [17] [18]. Early synthetic efforts in the 1950s and 1960s focused on ring closure strategies that involved the construction of the pyrazole ring onto pre-existing pyridine frameworks [17] [18]. These pioneering methods typically employed hydrazine derivatives in condensation reactions with appropriately substituted pyridine precursors, establishing the fundamental principle of stepwise heterocycle construction.

A significant advancement occurred with the development of multicomponent reaction strategies that enabled the simultaneous formation of both ring systems in a single synthetic operation [16] [19] [20]. The introduction of three-component reactions involving aldehydes, ketones, and hydrazine derivatives provided access to pyrazolopyridine frameworks under relatively mild conditions [16] [20]. These methodologies represented a paradigm shift from stepwise synthesis to convergent approaches that improved both efficiency and structural diversity.

The modern era of pyrazolo[3,4-c]pyridine synthesis has been characterized by the development of transition metal-catalyzed methodologies that enable precise regiocontrol and functional group tolerance [3] [4] [21]. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig protocols, have provided powerful tools for the selective functionalization of halogenated pyrazolopyridine intermediates [3] [4]. These advances have enabled the systematic exploration of structure-activity relationships and the optimization of biological activities through targeted structural modifications.

Mechanistic Understanding and Theoretical Advances

The development of pyrazolo[3,4-c]pyridine chemistry has been paralleled by significant advances in mechanistic understanding, particularly regarding the electronic structure and reactivity patterns of these heterocyclic systems [12] [10]. Early theoretical studies focused on elucidating the tautomeric behavior of pyrazolopyridines, revealing the energetic preferences that govern hydrogen positioning within the ring system [12]. These investigations established that N1-H tautomers generally predominate, providing a foundation for predicting reactivity patterns and designing synthetic strategies.

Quantum chemical calculations have provided detailed insights into the electronic distribution within pyrazolo[3,4-c]pyridine frameworks, revealing how the fusion of pyrazole and pyridine rings affects the electron density at various positions [12] [10]. These computational studies have been instrumental in rationalizing observed regioselectivity patterns in chemical reactions and predicting the biological activity profiles of new derivatives [12]. The integration of theoretical and experimental approaches has accelerated the development of structure-based design strategies for pyrazolopyridine-containing drug candidates.

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Ethyl 1H-pyrazolo[3,4-c]pyridine-3-carboxylate

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Last modified: 08-16-2023

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